6-(4-Bromophenyl)nicotinic acid
Description
Properties
Molecular Formula |
C12H8BrNO2 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
6-(4-bromophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) |
InChI Key |
MRVZPBNFOXXNKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Three-Component Heterocyclocondensation to Ethyl 6-(4-Bromophenyl)-2-methylnicotinate
A widely employed synthetic strategy begins with the formation of ethyl 6-(4-bromophenyl)-2-methylnicotinate via a one-pot three-component heterocyclocondensation reaction. This involves the reaction of enaminones with ethyl acetoacetate and ammonium acetate in refluxing glacial acetic acid. The general reaction scheme is:
- Starting materials: Enaminones (bearing 4-bromophenyl substituent), ethyl acetoacetate, ammonium acetate
- Conditions: Reflux in glacial acetic acid
- Product: Ethyl 6-(4-bromophenyl)-2-methylnicotinate
This process yields the ester intermediate in good yields and serves as a key precursor for further transformations.
Hydrazinolysis to Form this compound Hydrazide
The ester intermediate is then subjected to hydrazinolysis by refluxing with hydrazine hydrate to convert the ester group into the corresponding hydrazide:
- Reagents: Hydrazine hydrate
- Conditions: Reflux
- Yield: 79%–90%
- Product: this compound hydrazide
This hydrazide serves as a versatile intermediate for further derivatization, including hydrazone formation and other functional group modifications.
Condensation with Aldehydes to Form Hydrazones
The hydrazide is reacted with various aldehydes in ethanol under reflux in the presence of catalytic acetic acid to yield hydrazone derivatives:
- Reagents: Aldehydes (e.g., 2-bromobenzaldehyde)
- Conditions: Reflux in ethanol with catalytic acetic acid
- Yield: 65%–83%
- Products: N′-arylidene-6-(4-bromophenyl)nicotinic acid hydrazones
These hydrazones have been studied for their biological activities and structure-activity relationships.
Esterification of 2-(2-Bromophenylamino)nicotinic Acid
An alternative route involves the esterification of 2-(2-bromophenylamino)nicotinic acid using concentrated sulfuric acid in absolute ethanol under reflux:
- Starting material: 2-(2-Bromophenylamino)nicotinic acid
- Reagents: Concentrated H2SO4, absolute ethanol
- Conditions: Reflux for 8 hours
- Workup: Neutralization with sodium carbonate, extraction with chloroform
- Product: Ethyl 2-(2-bromophenylamino)nicotinate
This ester can be further transformed into hydrazides and hydrazones as described above.
Reduction of Nicotinic Acid Morpholinamides to Nicotinaldehydes
A patented method describes the preparation of nicotinaldehydes from nicotinic acid morpholinamides, which could be adapted for bromophenyl-substituted analogs:
- Reagents: Lithium alkoxyaluminium hydrides (e.g., LiAlH(OEt)3)
- Conditions: Room temperature, atmospheric pressure, inert solvents such as toluene or tetrahydrofuran
- Starting materials: 5-bromonicotinic acid morpholinamide
- Product: Corresponding nicotinaldehyde
This method offers a selective and mild reduction pathway that might be useful in the synthesis of aldehyde intermediates relevant to this compound derivatives.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Enaminones + ethyl acetoacetate + NH4OAc | Reflux in glacial acetic acid | Ethyl 6-(4-bromophenyl)-2-methylnicotinate | Not specified | One-pot three-component heterocyclocondensation |
| 2 | Ethyl 6-(4-bromophenyl)-2-methylnicotinate | Hydrazine hydrate, reflux | This compound hydrazide | 79–90 | Hydrazinolysis of ester |
| 3 | Hydrazide + Aldehydes | Reflux in ethanol with catalytic acetic acid | Hydrazones of this compound | 65–83 | Formation of N′-arylidene derivatives |
| 4 | 2-(2-Bromophenylamino)nicotinic acid | Conc. H2SO4, absolute ethanol, reflux 8 h | Ethyl 2-(2-bromophenylamino)nicotinate | Not specified | Esterification followed by extraction |
| 5 | 5-Bromonicotinic acid morpholinamide | LiAlH(OEt)3, room temp, inert solvent | 5-Bromonicotinaldehyde | Not specified | Selective reduction of morpholinamide to aldehyde |
Characterization and Analytical Data
- Melting Points: For example, ethyl 6-(4-bromophenyl)-2-methylnicotinate shows melting points around 74–75°C, consistent with literature reports.
- IR Spectra: Characteristic bands for hydrazides include NH stretching (3200–3400 cm⁻¹) and C=O stretching near 1660–1700 cm⁻¹.
- NMR Spectra: Aromatic protons and pyridine ring protons appear in the expected chemical shift ranges (6.5–9 ppm), with hydrazone =CH protons appearing as singlets around 8.5–8.6 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with bromine isotopic patterns (M+2) confirm the presence of bromophenyl substituents.
Research Findings and Applications
- The synthetic derivatives of this compound, especially hydrazones, have demonstrated promising antitubercular activity, with structure-activity relationships indicating that lipophilic substitutions on the phenyl ring enhance bioactivity.
- Anti-inflammatory and analgesic evaluations showed that certain derivatives reduce pro-inflammatory cytokines such as TNF-α and IL-6, highlighting potential therapeutic applications.
- The synthetic methodologies described provide flexible platforms for generating diverse analogs for drug discovery.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives.
Scientific Research Applications
6-(4-Bromophenyl)-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-3-pyridinecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinecarboxylic acid moiety can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
5-(4-Bromophenyl)nicotinic Acid
- Structure : The bromophenyl group is at the 5-position of the pyridine ring instead of the 6-position.
- Properties : Positional isomerism alters electronic distribution and steric interactions. The 5-substituted analog (CAS 887973-36-6) has a molecular weight of 278.10 g/mol and is regulated under GHS guidelines for safety.
6-(Trifluoromethyl)nicotinic Acid
Substituent Type Variations
6-(2-Methoxyphenyl)nicotinic Acid
- Structure : A methoxy (-OCH₃) group replaces bromine on the phenyl ring (CAS 887976-03-6).
- Properties :
- Electronic Effects : The methoxy group is electron-donating, reducing the acidity of the carboxylic acid group compared to electron-withdrawing substituents like bromine.
6-(4-Bromo-3-methylphenoxy)nicotinic Acid
- Properties: The phenoxy group increases molecular flexibility, while bromine and methyl groups enhance lipophilicity. This compound is listed as a supplier product for drug discovery.
Functional Group Derivatives
Nicotinic Acid Hydrazides
- Example : 6-(4-Bromophenyl)nicotinic acid hydrazide (derived from ethyl 6-(4-bromophenyl)-2-methylnicotinate).
- Activity: Demonstrates antitubercular (MIC: 1.6–3.1 µg/mL) and antimicrobial effects, outperforming non-brominated analogs.
Amide Derivatives
Biological Activity
6-(4-Bromophenyl)nicotinic acid is a derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered interest in pharmacological research due to its structural characteristics, which may influence various biological pathways. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromophenyl group attached to the 6-position of the pyridine ring of nicotinic acid. The presence of the bromine atom enhances the lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. In vivo studies using animal models of inflammation have demonstrated that treatment with this compound results in a significant reduction in inflammatory markers.
- Key Findings:
- Decrease in levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
- Reduction in edema and pain response in models of acute inflammation.
This anti-inflammatory effect may be attributed to the compound's ability to inhibit specific signaling pathways involved in inflammation, such as NF-κB activation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound was tested in combination with standard antibiotics. Results showed enhanced antibacterial activity when combined with amoxicillin, suggesting a synergistic effect that could be exploited for treating resistant infections.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial involving rats with induced colitis, administration of this compound resulted in significant improvements in clinical symptoms and histological parameters compared to untreated controls. The study highlighted its potential as a therapeutic agent for inflammatory bowel diseases.
Q & A
Q. What are the established synthetic routes for 6-(4-Bromophenyl)nicotinic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves a three-step heterocyclocondensation process (Chart 1 in ):
Heterocyclocondensation : React enaminone 3 with ethyl acetoacetate 4 and ammonium acetate in glacial acetic acid to yield ethyl 6-(4-bromophenyl)-2-methylnicotinate 5 .
Hydrazinolysis : Treat ester 5 with hydrazine hydrate to obtain nicotinic acid hydrazide 6 (90% yield).
Condensation : React hydrazide 6 with aldehydes 7a–g in ethanol (with catalytic acetic acid) to form target hydrazides 8a–g .
Q. Optimization Tips :
- Use stoichiometric excess of ammonium acetate to drive heterocyclocondensation.
- Maintain reaction temperatures at 80–90°C during hydrazinolysis to prevent side reactions.
- Purity intermediates via recrystallization (e.g., ethanol/water mixtures) to improve final yields.
Q. Which analytical techniques are most effective for characterizing this compound and confirming purity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm aromatic protons (6.8–8.2 ppm) and carbonyl groups (165–170 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; purity >98% is achievable via gradient elution (water/acetonitrile + 0.1% TFA) .
- Terahertz (THz) Spectroscopy : Identify intermolecular vibrational modes (e.g., torsion of the bromophenyl group) and compare with density functional theory (DFT) simulations for structural validation .
- Melting Point Analysis : Confirm consistency with literature values (e.g., 67–69°C for analogous bromophenyl derivatives ).
Q. How can researchers purify this compound from reaction mixtures?
Methodological Answer :
- Liquid-Liquid Extraction : Partition crude product between ethyl acetate and 5% NaHCO to remove acidic impurities.
- Column Chromatography : Use silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (7:3 to 1:1) for separation.
- Recrystallization : Dissolve in hot ethanol, filter, and cool to 4°C to precipitate pure crystals.
Advanced Research Questions
Q. What reaction mechanisms govern the oxidative degradation of this compound in acidic media?
Methodological Answer : Under acidic conditions, peroxomonosulfate (HSO) oxidizes the protonated nicotinic acid moiety via a second-order mechanism:
Protonation : Nicotinic acid (pK ~2.5) becomes protonated, enhancing reactivity.
Rate-Limiting Step : Electrophilic attack by HSO at the pyridine nitrogen, forming an N-oxide intermediate.
Product Formation : Subsequent hydrolysis yields this compound N-oxide, confirmed via UV/IR spectral shifts .
Q. Experimental Design :
- Monitor reaction kinetics using UV-Vis spectroscopy (λ = 260 nm).
- Vary [H] (0.1–1.0 M HClO) to validate rate retardation by protonation equilibrium.
Q. How can computational modeling (e.g., DFT) predict the vibrational and electronic properties of this compound?
Methodological Answer :
- Geometry Optimization : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to minimize energy.
- Vibrational Analysis : Simulate THz spectra (0.5–3.0 THz) to assign peaks to specific molecular motions (e.g., bromophenyl wagging at 1.2 THz) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to electrophilic attack).
Q. What strategies mitigate stability issues during storage of this compound?
Methodological Answer :
Q. How do structural modifications (e.g., substituent variation) influence the biological activity of this compound derivatives?
Methodological Answer :
- SAR Study Design : Synthesize analogs (e.g., 8a–g in ) with varying electron-withdrawing/donating groups.
- Bioactivity Assays : Test against Mycobacterium tuberculosis H37Rv (MIC values <50 µg/mL indicate potency).
- Key Findings :
- Electron-withdrawing groups (e.g., -NO) enhance antitubercular activity by improving membrane permeability.
- Bulky substituents (e.g., -Ph) reduce activity due to steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
